N-ethyl-1-(6-{2-[(3-methoxybenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound featuring a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine and carbamoyl groups. Common reagents used in these reactions include ethylamine, methoxybenzyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE: shares similarities with other thiazolopyrimidine derivatives, which also exhibit diverse biological activities and applications.
Thiazolopyrimidine derivatives: These compounds are known for their potential therapeutic applications, including antimicrobial and anticancer properties.
Uniqueness
The uniqueness of N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups and molecular architecture allows for unique interactions with biological targets and chemical environments, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H28N6O4S |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-ethyl-1-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H28N6O4S/c1-3-24-21(31)16-7-5-9-28(12-16)23-27-20-19(34-23)22(32)29(14-26-20)13-18(30)25-11-15-6-4-8-17(10-15)33-2/h4,6,8,10,14,16H,3,5,7,9,11-13H2,1-2H3,(H,24,31)(H,25,30) |
InChI Key |
KROLQFNPDHPKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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